
A Comprehensive Technical Guide to the
TNFAIP3 Gene: Location and Transcriptional

Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A20 protein

Cat. No.: B1178628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), also known as A20, is a critical

negative regulator of inflammation and immunity.[1] Encoded by the TNFAIP3 gene, this

ubiquitin-editing enzyme plays a pivotal role in terminating NF-κB signaling initiated by various

stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-

associated molecular patterns engaging Toll-like receptors (TLRs).[1][2][3] Dysregulation of

TNFAIP3 expression or function is strongly associated with a multitude of inflammatory and

autoimmune diseases, making it a key target for therapeutic intervention.[1][4] This guide

provides an in-depth overview of the genomic location of the human TNFAIP3 gene and the

intricate molecular mechanisms governing its transcriptional regulation.

Genomic Location
The human TNFAIP3 gene is located on the long (q) arm of chromosome 6 at position 23.3.[3]

[5][6][7][8][9]
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Parameter Value Reference

Gene Symbol TNFAIP3 (A20) [5][6]

Chromosomal Location 6q23.3 [3][5][6][7][8][9]

Genomic Coordinates

(GRCh38.p14)

Chr6: 137,866,349 -

137,883,312
[6][9]

Transcriptional Regulation of TNFAIP3
The expression of TNFAIP3 is tightly controlled at the transcriptional level, ensuring a rapid and

robust response to inflammatory stimuli, followed by a return to baseline levels. This regulation

is orchestrated by a complex interplay of transcription factors, signaling pathways, and distal

regulatory elements.

Key Transcription Factors and Signaling Pathways
The induction of TNFAIP3 expression is primarily driven by the NF-κB signaling pathway.[2]

Inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which in turn

phosphorylates IκBα, targeting it for degradation. This allows the NF-κB (p50/p65) heterodimer

to translocate to the nucleus and bind to specific κB sites within the TNFAIP3 promoter,

initiating transcription.[2]

Several other transcription factors and pathways modulate TNFAIP3 expression:

CCAAT-enhancer-binding protein (C/EBP)β: In macrophages, the MAPK p38 pathway,

activated by lipopolysaccharide (LPS), upregulates C/EBPβ, which then cooperates with NF-

κB to regulate TNFAIP3 transcription.[2][10][11]

Estrogen-Related Receptor-α (ERRα): This orphan nuclear receptor promotes TNFAIP3

transcription, thereby negatively regulating TLR-induced inflammation.[2]

Glucocorticoid Receptor (GR): Glucocorticoids, acting through the GR, can enhance

TNFAIP3 expression in conjunction with NF-κB signaling, ensuring a prolonged anti-

inflammatory response.[2][12]
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Downstream Regulatory Element Antagonist Modulator (DREAM): DREAM acts as a

transcriptional repressor, binding to DRE sites and keeping TNFAIP3 expression low in

resting cells.[2][4]

Upstream Stimulatory Factor 1 (USF1): Upon Ca2+-dependent detachment of DREAM,

USF1 can bind to the DRE-associated E-box domain, activating TNFAIP3 transcription.[2]

[13]

Specificity protein 1 (Sp1): At baseline, Sp1 and USF-1 are involved in maintaining RNA

polymerase II in a paused state at the TNFAIP3 promoter.[13]

SATB1: This protein is involved in the physical interaction between a downstream enhancer

and the TNFAIP3 promoter.[14][15]

The following diagram illustrates the major signaling pathways converging on the regulation of

TNFAIP3 transcription.
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Signaling pathways regulating TNFAIP3 transcription.

Promoter and Enhancer Elements
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The transcriptional activation of TNFAIP3 is mediated by regulatory elements in its promoter

and distal enhancers.

Promoter: The promoter of TNFAIP3 contains at least two well-characterized NF-κB binding

sites that are crucial for its induction by inflammatory stimuli.[2][4]

Intronic Enhancer: An enhancer element located within an intron of the TNFAIP3 gene is

synergistically activated by TNF and glucocorticoids.[12]

Downstream Enhancer: A significant enhancer element is located approximately 42 kb

downstream of the TNFAIP3 promoter.[14][15][16] This enhancer contains polymorphic

dinucleotides (rs148314165 and rs200820567, collectively referred to as TT>A) that are

associated with systemic lupus erythematosus (SLE).[14][16] The non-risk version of this

enhancer binds NF-κB and SATB1, facilitating a long-range DNA loop to interact with the

TNFAIP3 promoter and enhance its expression.[14][15] The SLE-associated risk alleles

show impaired binding of NF-κB, leading to reduced A20 expression and a predisposition to

autoimmunity.[14]

Experimental Protocols for Studying TNFAIP3
Transcriptional Regulation
Understanding the mechanisms of TNFAIP3 regulation involves a variety of molecular biology

techniques. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation (ChIP) Assay
Objective: To identify the binding of specific transcription factors (e.g., NF-κB, C/EBPβ) to the

TNFAIP3 promoter or enhancer regions in vivo.

Methodology:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-

1000 bp) by sonication or enzymatic digestion.
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Immunoprecipitation: An antibody specific to the transcription factor of interest is used to

immunoprecipitate the protein-DNA complexes.

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific

for the TNFAIP3 promoter or enhancer regions to quantify the amount of bound transcription

factor.

Luciferase Reporter Assay
Objective: To functionally assess the activity of the TNFAIP3 promoter or enhancer elements

and the effect of specific transcription factors or signaling pathways.

Methodology:

Construct Generation: The TNFAIP3 promoter or enhancer region is cloned into a reporter

vector upstream of a luciferase gene.

Transfection: The reporter construct is transfected into cells, often along with expression

vectors for specific transcription factors.

Cell Treatment: Cells are treated with stimuli (e.g., TNF-α) to activate the signaling pathways

of interest.

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a

luminometer. An increase in light emission indicates activation of the promoter/enhancer.

Electrophoretic Mobility Shift Assay (EMSA)
Objective: To detect the in vitro binding of a transcription factor to a specific DNA sequence

within the TNFAIP3 promoter or enhancer.

Methodology:

Probe Labeling: A short DNA probe corresponding to the putative transcription factor binding

site is labeled with a radioactive or fluorescent tag.
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Binding Reaction: The labeled probe is incubated with nuclear extracts containing the

transcription factor of interest.

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-

denaturing polyacrylamide gel electrophoresis.

Detection: The gel is visualized to detect a "shifted" band, which represents the protein-DNA

complex.

Chromosome Conformation Capture (3C)
Objective: To investigate the long-range physical interaction between the downstream

enhancer and the TNFAIP3 promoter.[14]

Methodology:

Cross-linking: Cells are treated with formaldehyde to cross-link interacting chromatin

segments.

Digestion: The chromatin is digested with a restriction enzyme.

Ligation: The digested chromatin is ligated under dilute conditions to favor ligation of cross-

linked fragments.

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is

purified.

Analysis: PCR is performed using primers specific for the enhancer and the promoter. A PCR

product indicates an interaction between the two regions.

The following diagram provides a generalized workflow for investigating the transcriptional

regulation of a gene like TNFAIP3.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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